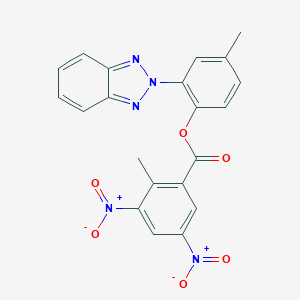
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate is a complex organic compound that may have applications in various fields such as chemistry, biology, and industry. The compound’s structure includes a benzotriazole moiety, a methylphenyl group, and a dinitrobenzoate ester, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate typically involves multiple steps, including the formation of the benzotriazole ring, the introduction of the methylphenyl group, and the esterification with 2-methyl-3,5-dinitrobenzoic acid. Common reagents used in these reactions may include nitrating agents, esterification catalysts, and various solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.
Aplicaciones Científicas De Investigación
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate may have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic applications or as a drug candidate.
Industry: Utilized in the production of advanced materials, coatings, or polymers.
Mecanismo De Acción
The mechanism of action of 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl 2-methyl-3,5-dinitrobenzoate may include other benzotriazole derivatives, methylphenyl esters, and dinitrobenzoate esters.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, or biological activity.
Conclusion
This compound is a complex compound with potential applications in various scientific fields. Further research and detailed studies are necessary to fully understand its properties, reactions, and applications.
Propiedades
Fórmula molecular |
C21H15N5O6 |
|---|---|
Peso molecular |
433.4g/mol |
Nombre IUPAC |
[2-(benzotriazol-2-yl)-4-methylphenyl] 2-methyl-3,5-dinitrobenzoate |
InChI |
InChI=1S/C21H15N5O6/c1-12-7-8-20(19(9-12)24-22-16-5-3-4-6-17(16)23-24)32-21(27)15-10-14(25(28)29)11-18(13(15)2)26(30)31/h3-11H,1-2H3 |
Clave InChI |
RWNSISXTKXKNLX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C)N3N=C4C=CC=CC4=N3 |
SMILES canónico |
CC1=CC(=C(C=C1)OC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])C)N3N=C4C=CC=CC4=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















